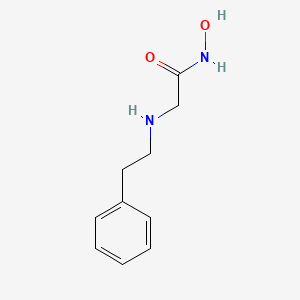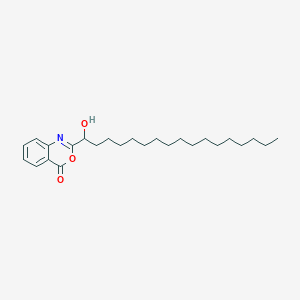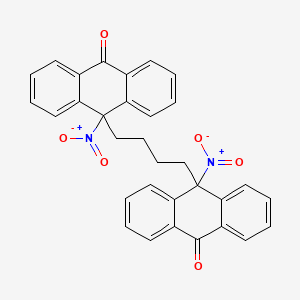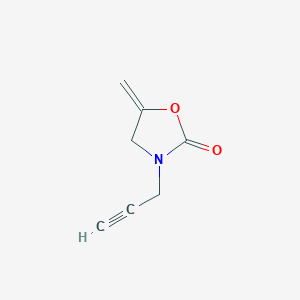
4-(1H-imidazol-2-yl)-2,6-dipyridin-2-ylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-imidazol-2-yl)-2,6-dipyridin-2-ylpyridine is a heterocyclic compound that features an imidazole ring fused with pyridine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-imidazol-2-yl)-2,6-dipyridin-2-ylpyridine typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and allow for the inclusion of various functional groups, including arylhalides and heterocycles . Another method involves the use of N-heterocyclic carbenes as both ligands and organocatalysts, which facilitate the formation of the imidazole ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1H-imidazol-2-yl)-2,6-dipyridin-2-ylpyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the imidazole ring.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, tert-butylhydroperoxide for oxidation, and various reducing agents for reduction reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized imidazole derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring .
Applications De Recherche Scientifique
4-(1H-imidazol-2-yl)-2,6-dipyridin-2-ylpyridine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(1H-imidazol-2-yl)-2,6-dipyridin-2-ylpyridine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, leading to the modulation of biological activities. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-diazole: Another imidazole derivative with similar structural properties.
2,4,5-trisubstituted-1H-imidazole: A compound with similar synthetic routes and applications.
4,5-diphenyl-1H-imidazole: A compound with similar biological activities.
Uniqueness
4-(1H-imidazol-2-yl)-2,6-dipyridin-2-ylpyridine is unique due to its specific arrangement of imidazole and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
873927-64-1 |
|---|---|
Formule moléculaire |
C18H13N5 |
Poids moléculaire |
299.3 g/mol |
Nom IUPAC |
4-(1H-imidazol-2-yl)-2,6-dipyridin-2-ylpyridine |
InChI |
InChI=1S/C18H13N5/c1-3-7-19-14(5-1)16-11-13(18-21-9-10-22-18)12-17(23-16)15-6-2-4-8-20-15/h1-12H,(H,21,22) |
Clé InChI |
BHRQXEHDJGOXNM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=NC=CN4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N~2~-[(4-Chlorophenyl)methyl]-N-hydroxyglycinamide](/img/structure/B14197204.png)





![Thiourea, [2-methyl-5-(phenylmethoxy)phenyl]-](/img/structure/B14197236.png)

![([1,1'-Biphenyl]-4-yl)methyl 3,5-diaminobenzoate](/img/structure/B14197242.png)

![3-(4-{[(Ethanesulfonyl)amino]methyl}anilino)-3-oxopropanoic acid](/img/structure/B14197259.png)
